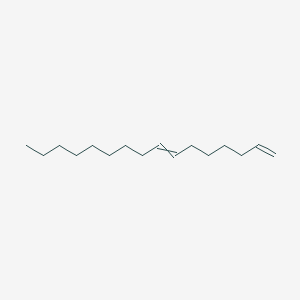
Hexadeca-1,7-diene
Overview
Description
Hexadeca-1,7-diene is a useful research compound. Its molecular formula is C16H30 and its molecular weight is 222.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Hexadeca-1,7-diene, a linear diene with the chemical formula , has garnered attention in recent years for its diverse biological activities. This article explores its cytotoxic properties, antioxidant capabilities, and potential therapeutic applications based on various research studies.
This compound is characterized by a long carbon chain with two double bonds located at the first and seventh positions. Its structure can be represented as follows:
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound derivatives. A notable investigation involved the extraction of compounds from the Red Sea sponge Xestospongia testudinaria, which yielded several bioactive compounds including this compound derivatives. These compounds exhibited significant cytotoxic activity against various cancer cell lines, including:
- HeLa (human cervical cancer)
- HepG-2 (human hepatocellular carcinoma)
- Daoy (human medulloblastoma)
The study indicated that this compound and its derivatives demonstrated a remarkable ability to inhibit cell growth in these lines, suggesting a potential role in cancer treatment .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant radical scavenging activities. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) inhibition tests. For instance, extracts containing this compound showed an inhibition percentage of around 76.1% at a concentration of 19.4 μg/mL .
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and influence various biochemical pathways. The presence of double bonds in its structure allows it to participate in redox reactions and potentially modulate oxidative stress within cells.
Table 1: Summary of Biological Activities of this compound Derivatives
Discussion
The findings underscore the potential of this compound as a valuable compound in pharmacological applications. Its cytotoxic effects against cancer cell lines suggest that it could serve as a lead compound for developing new anticancer therapies. Additionally, its antioxidant properties may contribute to protective effects against oxidative damage in biological systems.
Properties
IUPAC Name |
hexadeca-1,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGUVFWOQHIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408579 | |
| Record name | 1,7-Hexadecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125110-62-5 | |
| Record name | 1,7-Hexadecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















